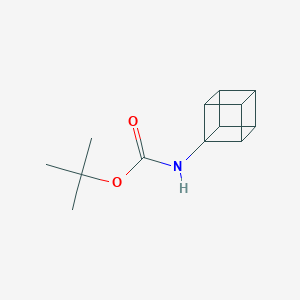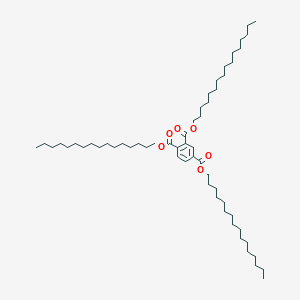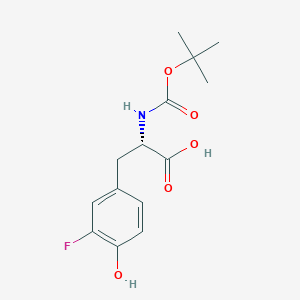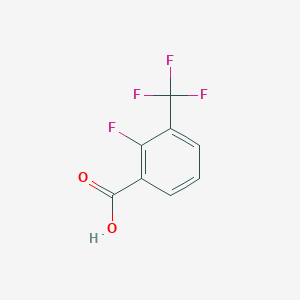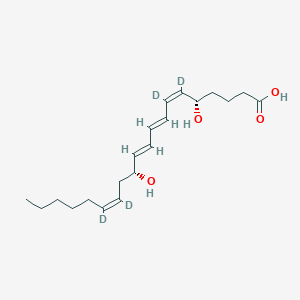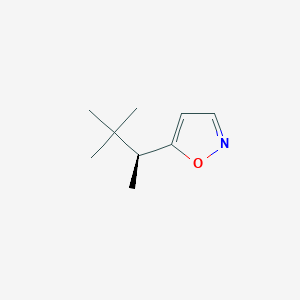
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of isoxazole compounds, which have been found to have various biological activities.
Mechanism Of Action
The mechanism of action of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole involves binding to a specific site on the GABA-A receptor, which enhances the activity of the receptor in response to the binding of the neurotransmitter GABA. This results in an increased inhibitory effect on neuronal activity, which can lead to the reduction of anxiety and other neurological symptoms.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole are related to its activity as a positive allosteric modulator of GABA-A receptors. It has been found to increase the potency and efficacy of GABA at the receptor, leading to an increased inhibitory effect on neuronal activity. This can result in the reduction of anxiety and other neurological symptoms.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole in lab experiments include its activity as a positive allosteric modulator of GABA-A receptors, which can be useful in studying the role of these receptors in neurological disorders. The limitations of using (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole. One area of research could be the development of more potent and selective positive allosteric modulators of GABA-A receptors for the treatment of neurological disorders. Another area of research could be the investigation of the potential use of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole in combination with other drugs for the treatment of anxiety and other neurological symptoms. Additionally, the study of the biochemical and physiological effects of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole could provide insights into the mechanisms underlying the regulation of neuronal excitability and the development of neurological disorders.
Synthesis Methods
The synthesis of (S)-5-(3,3-Dimethylbutan-2-yl)isoxazole involves the reaction of 2,4-dimethyl-3-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then cyclized to form the isoxazole ring. The resulting product is a racemic mixture of (R)- and (S)-isomers, which can be separated by chiral chromatography to obtain the desired (S)-isomer.
Scientific Research Applications
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole has been studied for its potential use in various scientific research applications. It has been found to have activity as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. This activity may have implications for the treatment of anxiety, epilepsy, and other neurological disorders.
properties
CAS RN |
111504-55-3 |
|---|---|
Product Name |
(S)-5-(3,3-Dimethylbutan-2-yl)isoxazole |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-[(2S)-3,3-dimethylbutan-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-7(9(2,3)4)8-5-6-10-11-8/h5-7H,1-4H3/t7-/m1/s1 |
InChI Key |
NOGRMJIHTVUAOW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=NO1)C(C)(C)C |
SMILES |
CC(C1=CC=NO1)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=NO1)C(C)(C)C |
synonyms |
Isoxazole, 5-(1,2,2-trimethylpropyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



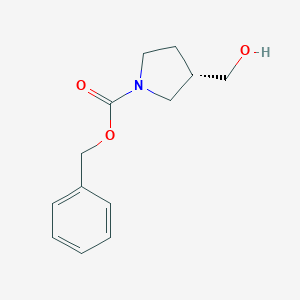
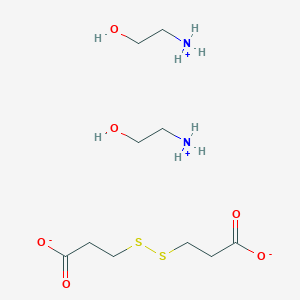
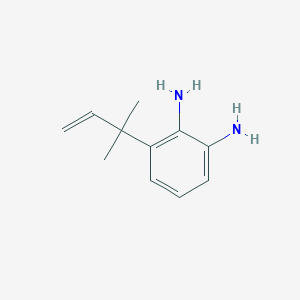
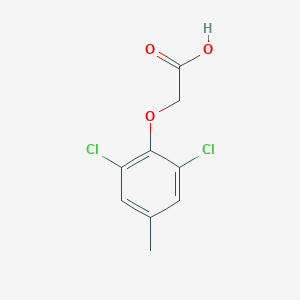
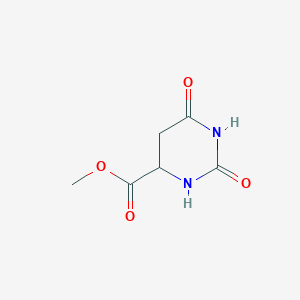
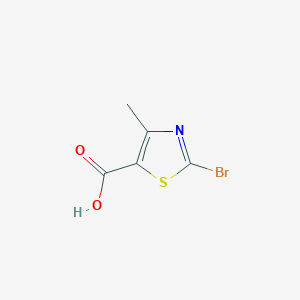
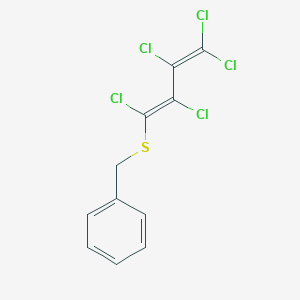
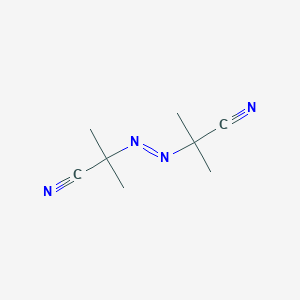
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
